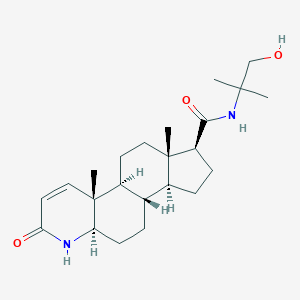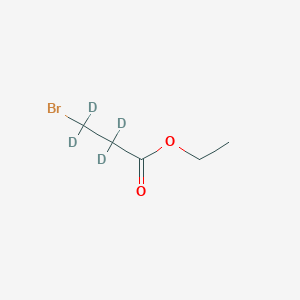
Ethyl-3-bromopropionate-d4
Overview
Description
Ethyl-3-bromopropionate-d4 is a deuterium-labeled derivative of ethyl 3-bromopropionate. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. It is commonly used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-3-bromopropionate-d4 can be synthesized through the esterification of 3-bromopropionic acid with ethanol-d4. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Ethyl-3-bromopropionate-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the molecule can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.
Reduction Reactions: The ester group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with the use of nucleophiles such as sodium hydroxide or ammonia.
Reduction Reactions: Conducted in anhydrous conditions using strong reducing agents like lithium aluminum hydride.
Oxidation Reactions: Performed in aqueous or organic solvents with oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Various substituted ethyl esters.
Reduction Reactions: Ethyl-3-hydroxypropionate-d4.
Oxidation Reactions: 3-bromopropionic acid-d4.
Scientific Research Applications
Ethyl-3-bromopropionate-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce deuterium atoms into molecules, which helps in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of deuterium-labeled compounds for use in various industrial processes, including the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of ethyl-3-bromopropionate-d4 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms in the molecule can affect its chemical and physical properties, leading to differences in reactivity and stability compared to the non-deuterated compound. These differences can be exploited in various applications, such as studying reaction mechanisms and metabolic pathways.
Comparison with Similar Compounds
Ethyl-3-bromopropionate-d4 can be compared with other similar compounds, such as:
Ethyl 3-bromopropionate: The non-deuterated version of the compound, which has similar chemical properties but lacks the unique characteristics imparted by the deuterium atoms.
Methyl 3-bromopropionate: A similar compound with a methyl ester group instead of an ethyl ester group, which can exhibit different reactivity and applications.
Ethyl 2-bromopropionate: A structural isomer with the bromine atom located at a different position in the molecule, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its deuterium labeling, which provides valuable insights into reaction mechanisms and metabolic pathways that cannot be obtained with non-deuterated compounds.
Properties
IUPAC Name |
ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTIYMRSUOADDK-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OCC)C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488209 | |
| Record name | Ethyl 3-bromo(~2~H_4_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14341-55-0 | |
| Record name | Ethyl 3-bromo(~2~H_4_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


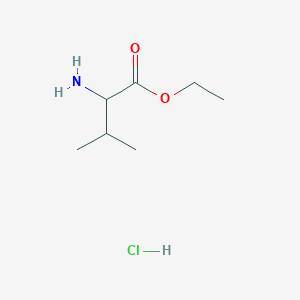

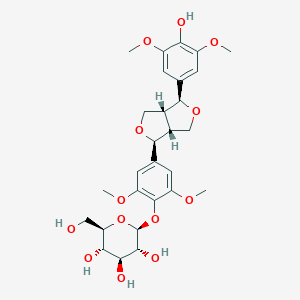


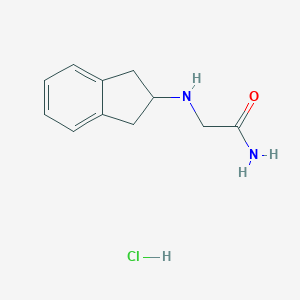
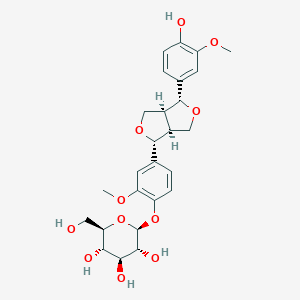
![4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B18628.png)
